molecular formula C19H14BrN3O4S2 B14163005 2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester

Cat. No.: B14163005
M. Wt: 492.4 g/mol
InChI Key: HFSBSPNDFGWRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester is a complex organic compound that features a thiazole ring, a pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester involves multiple steps. One common method includes the reaction of 4-(l-Benzenesulfonyl-5-bromo-lH-pyrrolo[2,3-b]pyridin-3-yl)-thiazole-2-carboxylic acid ethyl ester with sodium hydroxide and tetra(n-butyl)ammonium hydrogensulfate in dichloromethane and water at room temperature for 1.5 hours . The crude product is then recrystallized from dichloromethane and hexane to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for scale, yield, and purity. The use of automated synthesis and purification systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, dichloromethane, and tetra(n-butyl)ammonium hydrogensulfate . Reaction conditions typically involve room temperature and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring and pyrrolo[2,3-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester stands out due to its combination of a thiazole ring, a brominated pyrrolo[2,3-b]pyridine moiety, and a phenylsulfonyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14BrN3O4S2

Molecular Weight

492.4 g/mol

IUPAC Name

ethyl 5-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C19H14BrN3O4S2/c1-2-27-19(24)18-22-10-16(28-18)15-11-23(17-14(15)8-12(20)9-21-17)29(25,26)13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

HFSBSPNDFGWRFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.